3-(3-Fluoro-5-methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
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Overview
Description
3-(3-Fluoro-5-methoxyphenyl)bicyclo[111]pentane-1-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure and the presence of a fluorine and methoxy group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Fluoro-5-methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid typically involves multiple steps, starting with the construction of the bicyclic core followed by the introduction of the fluorine and methoxy groups. One common approach is to use a Suzuki-Miyaura cross-coupling reaction to form the carbon-carbon bond between the phenyl ring and the bicyclic core. This reaction requires a palladium catalyst and a boronic acid derivative as the coupling partner.
Industrial Production Methods: On an industrial scale, the production of this compound would involve optimizing the reaction conditions to achieve high yields and purity. This might include the use of continuous flow reactors, which can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkoxides.
Major Products Formed:
Oxidation: The major product is typically the corresponding carboxylic acid derivative.
Reduction: The major product is often the corresponding alcohol or amine.
Substitution: The major product depends on the nucleophile used, resulting in different substituted derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 3-(3-Fluoro-5-methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid can be used to study the effects of fluorinated compounds on biological systems. It may also serve as a probe to investigate enzyme-substrate interactions.
Medicine: This compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its structural features may contribute to the design of drugs with improved efficacy and selectivity.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 3-(3-Fluoro-5-methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
3-(3-Fluoro-5-methoxyphenyl)methanol
3-(3-Fluoro-5-methoxyphenyl)acetic acid
3-(3-Fluoro-5-methoxyphenyl)propionic acid
Uniqueness: 3-(3-Fluoro-5-methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid stands out due to its bicyclic structure, which is not commonly found in similar compounds. This structural feature can impart unique chemical and physical properties, making it a valuable compound in various applications.
Properties
IUPAC Name |
3-(3-fluoro-5-methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FO3/c1-17-10-3-8(2-9(14)4-10)12-5-13(6-12,7-12)11(15)16/h2-4H,5-7H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZYOJOYKLVEVPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C23CC(C2)(C3)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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